molecular formula C21H25N3O3S2 B2717072 (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-04-5

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2717072
CAS No.: 850911-04-5
M. Wt: 431.57
InChI Key: UCKNUYBOERWXDS-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

Microwave Promoted Synthesis and Biological Applications

  • Microwave-assisted synthesis: A study detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, efficient, and faster method for synthesizing similar compounds (Saeed, 2009).
  • Carbonic anhydrase inhibitors: Novel acridine-acetazolamide conjugates were synthesized and investigated for their inhibition effects on human carbonic anhydrase isoforms, showcasing the potential therapeutic applications of similar structures (Ulus et al., 2016).

Anticancer Activity and Molecular Docking Studies

  • Anticancer evaluations: Schiff’s bases containing thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity, demonstrating the relevance of such structures in developing anticancer agents (Tiwari et al., 2017).
  • Docking and DFT studies: Synthesis and characterization of new Schiff bases derived from sulfa drugs were accompanied by enzyme inhibition studies, molecular docking, and DFT calculations, underscoring the comprehensive approach to understanding the biological activities of benzamide derivatives (Alyar et al., 2019).

Miscellaneous Applications

  • Photodynamic therapy: The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their potential as photosensitizers for photodynamic therapy, a technique used in cancer treatment (Pişkin et al., 2020).
  • Antifungal activity: Research on N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides explored their synthesis and in vitro antifungal activity, demonstrating the potential of such compounds in developing new antifungal agents (Saeed et al., 2008).

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-5-6-14-23(3)29(26,27)17-12-10-16(11-13-17)20(25)22-21-24(4)19-15(2)8-7-9-18(19)28-21/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNUYBOERWXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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